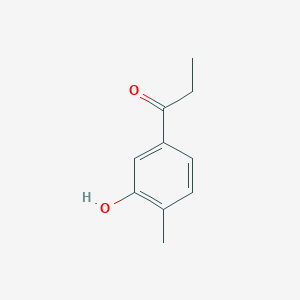
(εR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(εR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol is a complex organic compound with significant applications in various scientific fields. This compound is known for its intricate structure and unique properties, making it a subject of interest in chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (εR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol involves multiple steps, typically starting from simpler organic molecules. The process often includes hydrogenation, hydroxylation, and methylation reactions under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the compound for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
(εR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes using oxidizing agents.
Reduction: Hydrogenation to form saturated alcohols.
Substitution: Halogenation or alkylation at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
(εR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (εR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways. The exact mechanism can vary depending on the context of its use, such as in biological or chemical systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
(εR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol-d5: A deuterated analog used in isotope labeling studies.
Calcitriol-d6: A biologically active form of vitamin D3, synthesized using similar intermediates.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it valuable for specialized applications where precise molecular interactions are required.
Propriétés
Numéro CAS |
66774-84-3 |
|---|---|
Formule moléculaire |
C₁₈H₃₄O₂ |
Poids moléculaire |
282.46 |
Synonymes |
(1R,3aR,4S,7aR)-1-((R)-6-Hydroxy-6-methylheptan-2-yl)-7a-methyloctahydro-1H-inden-4-ol; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[Imino(methylthio)methyl]-carbamicAcidPhenylmethylEster](/img/structure/B1145529.png)
![N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide](/img/structure/B1145533.png)

